alpha-Ribavirin
Description
Properties
IUPAC Name |
1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUCXVSUMQZMFG-DJSMDIAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=NN1[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57198-02-4 | |
| Record name | alpha-Ribavirin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057198024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .ALPHA.-RIBAVIRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20YXW41SQG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Glycosylation of Triazole Derivatives
The cornerstone of α-ribavirin synthesis involves coupling a protected ribofuranose donor with a functionalized triazole nucleophile. Patent WO2003011884A1 details a Lewis acid-catalyzed reaction between 3-carbomethoxy-1,2,4-triazole (I) and 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose (II) using SnCl₄ in dichloromethane. Critical parameters include:
Table 1: Optimal Conditions for Glycosylation
| Parameter | Range | Optimal Value |
|---|---|---|
| Temperature | -10°C to reflux | Reflux (40°C) |
| Molar Ratio (I:II:SnCl₄) | 1:1.2:1.5 | 1:1.1:1.2 |
| Reaction Time | 2-6 hours | 4 hours |
| Yield | 68-72% | 71% |
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, with SnCl₄ activating the anomeric acetate through coordination. This method avoids tedious silylation steps required in earlier protocols, directly producing the β-anomer due to the L-ribose configuration’s steric effects.
Deprotection and Amidation Sequence
Following glycosylation, sequential deprotection converts intermediate III (1-β-L-ribofuranosyl-3-carbomethoxy-1,2,4-triazole) into α-ribavirin:
-
Debenzoylation : Methanolic sodium methoxide (0.5M, 25°C, 8h) removes benzoyl groups with >95% efficiency.
-
Ammonolysis : Treatment with 7N NH₃/MeOH at 2 atm pressure (60°C, 24h) converts the methyl ester to carboxamide. Crystallization from aqueous methanol (3:1 v/v) at 5°C yields α-ribavirin with 166-168°C melting point, confirming the desired polymorph.
Chemoenzymatic Production Strategies
Biocatalytic Transglycosylation
Sakharov et al. developed a scalable process combining chemical synthesis of 1,2,4-triazole-3-carboxamide (TCA) with enzymatic ribosylation:
Key Steps:
-
TCA Synthesis : 5-Amino-1,2,4-triazole-3-carboxylic acid undergoes Chipen-Grinshtein amidation (H₂SO₄, Ac₂O, 0°C → 25°C over 6h) yielding 92% pure TCA.
-
Enzymatic Glycosylation : Recombinant E. coli BL21(DE3)/pERPUPHHO1 purine nucleoside phosphorylase (PNP) catalyzes ribose transfer from α-D-ribose-1-phosphate to TCA:
Table 2: Optimized Bioreactor Conditions
| Parameter | Value |
|---|---|
| pH | 7.5 |
| Temperature | 37°C |
| [TCA] | 50 mM |
| [Ribose-1-P] | 75 mM |
| Enzyme Loading | 15 U/mL |
| Conversion | 88% after 12h |
This method achieves 32% overall yield with >99.5% purity, avoiding heavy metal catalysts.
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison for Industrial Production
While chemical methods offer higher yields, the enzymatic route provides superior stereoselectivity without requiring chiral resolution. Recent advances in immobilized PNP (e.g., on MagReSyn® epoxide microspheres) have extended catalyst lifetime to >15 batches, improving cost-effectiveness.
Critical Process Parameters and Troubleshooting
Controlling Polymorphism
α-Ribavirin exists in two polymorphs:
-
Form I : mp 166-168°C (thermodynamically stable)
-
Form II : mp 174-176°C (metastable)
The crystallization solvent system dictates polymorphic outcome:
XRD analysis confirms Form I’s characteristic peaks at 2θ = 12.4°, 18.7°, and 24.1°.
Impurity Profiling
Common impurities include:
-
3-Carbomethoxy Derivative : <0.1% via HPLC (C18, 0.1% H₃PO₄/ACN gradient)
-
β-Anomer : Undetectable (<0.05%) when using L-ribose precursors
Industrial-Scale Manufacturing Considerations
Cost Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Alpha-Ribavirin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its antiviral activity and therapeutic applications .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include methanolic ammonia, inosine monophosphate dehydrogenase inhibitors, and various oxidizing and reducing agents .
Major Products
The major products formed from the reactions of this compound include its phosphorylated derivatives, which are crucial for its antiviral activity. These derivatives interfere with viral RNA synthesis and mRNA capping .
Scientific Research Applications
Alpha-Ribavirin has a wide range of scientific research applications:
Mechanism of Action
Alpha-Ribavirin exerts its effects through multiple mechanisms:
Inhibition of Inosine Monophosphate Dehydrogenase: This leads to a depletion of guanosine triphosphate, which is essential for viral RNA synthesis.
RNA Mutagenesis: Induces mutations in viral RNA, pushing the virus towards error catastrophe.
Immune Modulation: Enhances the immune response by promoting the production of antiviral cytokines.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues of Ribavirin
Ribavirin derivatives and analogs vary in phosphorylation state, sugar moiety modifications, and stereochemistry. Key compounds include:
Key Structural Insights :
- Phosphorylation: Ribavirin requires intracellular phosphorylation to its triphosphate form (CID 122108) for RdRp inhibition. Derivatives like the monophosphate (CID 100252) and triphosphate may enhance or prolong activity .
- Stereochemistry: this compound’s α-anomeric configuration could affect cellular uptake or binding to viral enzymes. L-Ribavirin (CID 460516), an enantiomer, shows reduced antiviral activity, suggesting stereospecificity in target engagement .
Functional Comparison in Antiviral Activity
SARS-CoV-2 RdRp Inhibition
A 2023 docking study compared 31 Ribavirin analogs and other antivirals (e.g., Remdesivir, Uprifosbuvir) for binding to SARS-CoV-2 RdRp (nsp12-nsp7-nsp8 complex). Key findings:
- Remdesivir (CID 121304016) showed strong binding to RdRp residues (Arg-555, Ser-549, Asp-618) via its nucleotide analog structure .
- Ribavirin analogs, including this compound, exhibited variable binding affinities. This compound’s α-configuration may influence interactions with the RdRp active site .
- Uprifosbuvir (CID 90055716) and Adafosbuvir (CID 118596336), HCV polymerase inhibitors, demonstrated cross-reactivity with SARS-CoV-2 RdRp, highlighting shared mechanisms among RNA viruses .
Hepatitis C Virus (HCV)
Pharmacokinetic and Toxicity Profiles
- Ribavirin : Short half-life (~40 hours), requires frequent dosing. Dose-limiting toxicity includes hemolytic anemia .
- Prodrugs : Sofosbuvir (CID 45375808) and Uprifosbuvir are phosphoramidate prodrugs with enhanced liver targeting, reducing systemic toxicity .
- This compound: No clinical data available, but its α-anomeric structure may alter metabolic stability or tissue distribution compared to β-Ribavirin.
Biological Activity
Alpha-Ribavirin, a nucleoside analogue, is primarily known for its antiviral properties, particularly in the treatment of viral infections such as hepatitis C and various viral respiratory infections. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and its role in combination therapies.
This compound exhibits several mechanisms that contribute to its antiviral activity:
- Inhibition of Viral Replication : this compound interferes with viral RNA synthesis by mimicking purine nucleotides, which leads to the incorporation of the drug into viral RNA. This incorporation results in a mutagenic effect that hampers viral replication and leads to the production of defective viral genomes .
- Immunomodulatory Effects : The compound enhances immune responses against viruses. It has been shown to increase the production of cytokines such as IL-12 and TNF-α when used in combination with interferon-alpha (IFN-α), which is crucial for activating T-cell responses against hepatitis C virus (HCV) infections .
- Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) : this compound inhibits IMPDH, an enzyme involved in the de novo synthesis of purines, which is essential for viral replication. This inhibition leads to reduced nucleotide availability for viral RNA synthesis .
Clinical Efficacy
This compound is often used in combination with IFN-α for treating chronic hepatitis C. Clinical studies have demonstrated that this combination therapy significantly improves sustained virological response rates compared to monotherapy.
Case Studies and Clinical Trials
- Combination Therapy : A study showed that patients receiving a combination of pegylated interferon-alpha and Ribavirin had a sustained virological response rate of approximately 52.6% after 48 weeks . This highlights the importance of Ribavirin in enhancing the efficacy of interferon treatments.
- Non-responders : In patients who previously did not respond to standard IFN-alpha/Ribavirin therapy, subsequent trials indicated a sustained response rate between 27-31% when treated with a different regimen including CIFN (conventional interferon) combined with Ribavirin .
Biological Activity Summary Table
Research Findings
Recent studies have explored the broader implications of this compound beyond hepatitis C:
- MERS-CoV : Research indicated that this compound combined with IFN-α resulted in decreased viral replication and improved clinical outcomes in MERS-CoV-infected models . This suggests potential applications in treating other viral infections.
- Safety Profile : Although generally well-tolerated, some patients experience side effects such as hemolytic anemia, which necessitates careful monitoring during treatment .
Q & A
Q. How can researchers validate ribavirin’s antiviral activity while adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
